molecular formula C20H23N5O3S B11130050 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11130050
M. Wt: 413.5 g/mol
InChI Key: MTKLICLPURVNKY-OAHLLOKOSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound featuring a thiadiazole ring and a benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions, followed by cyclization with a suitable oxidizing agent.

    Synthesis of the Benzodiazepine Moiety: The benzodiazepine core is often prepared through the condensation of an o-phenylenediamine derivative with a diketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzodiazepine intermediates using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazepine moiety can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted amides or thiadiazole derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.

    Pathways Involved: It could modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its specific cyclohexyl substitution on the thiadiazole ring, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide

InChI

InChI=1S/C20H23N5O3S/c26-16(23-20-25-24-19(29-20)12-6-2-1-3-7-12)11-10-15-18(28)21-14-9-5-4-8-13(14)17(27)22-15/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,21,28)(H,22,27)(H,23,25,26)/t15-/m1/s1

InChI Key

MTKLICLPURVNKY-OAHLLOKOSA-N

Isomeric SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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